
Mieshabi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Mieshabi” is a newly developed insecticide known for its high efficacy, low toxicity, low residue, long residual action, and broad spectrum. It primarily acts as a contact and stomach insecticide, with additional repellent and pupicidal effects. This compound has shown significant effectiveness in controlling various agricultural pests, making it a valuable tool in modern pest management practices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “Mieshabi” involves the synthesis of its active ingredients, which are formulated into an emulsion oil. The specific synthetic routes and reaction conditions for “this compound” are proprietary and not publicly disclosed. it is known that the compound is produced using standard chemical synthesis techniques involving the combination of various reagents under controlled conditions .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical synthesis followed by formulation into an emulsion oil. The production process is designed to ensure high purity and consistency of the final product. The emulsion oil is then packaged and distributed for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
“Mieshabi” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: “this compound” can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from the reactions of “this compound” vary depending on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Applications De Recherche Scientifique
“Mieshabi” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying insecticidal mechanisms and developing new insecticides.
Biology: Employed in research on pest control and the impact of insecticides on non-target organisms.
Mécanisme D'action
The mechanism of action of “Mieshabi” involves its interaction with the nervous system of insects. It acts as a contact and stomach insecticide, disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound targets specific molecular pathways and receptors in the insect’s nervous system, making it highly effective against a broad range of pests .
Comparaison Avec Des Composés Similaires
“Mieshabi” is unique compared to other insecticides due to its combination of high efficacy, low toxicity, and long residual action. Similar compounds include:
Rogor: Another insecticide with similar applications but different chemical properties and efficacy.
Yangle-Qingju: An insecticide with comparable uses but varying in its spectrum of activity and residual effects.
“this compound” stands out due to its broad spectrum of activity and low environmental impact, making it a preferred choice in many agricultural settings .
Propriétés
Numéro CAS |
93635-74-6 |
|---|---|
Formule moléculaire |
C35H41ClNO9PS2 |
Poids moléculaire |
750.3 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C25H22ClNO3.C10H19O6PS2/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h3-15,17,23-24H,1-2H3;8H,5-7H2,1-4H3 |
Clé InChI |
XYLBKNTXSRDZTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


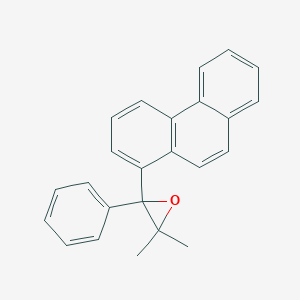
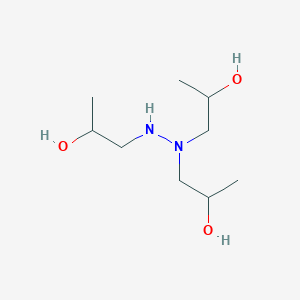
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)


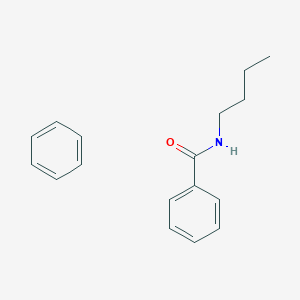
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
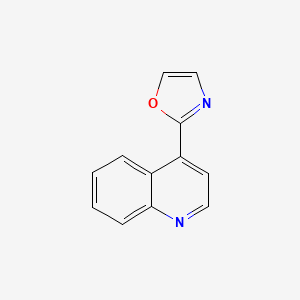
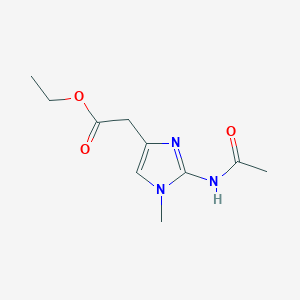
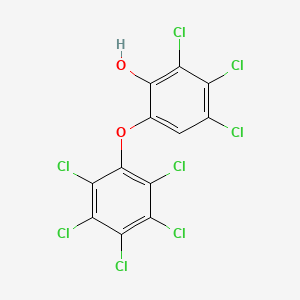
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
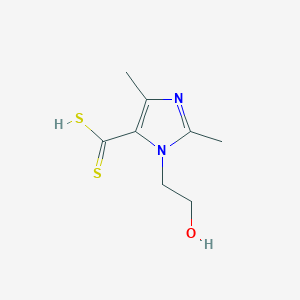
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
